molecular formula C13H10N2O2 B1372967 3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152510-74-1

3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1372967
CAS No.: 1152510-74-1
M. Wt: 226.23 g/mol
InChI Key: FIJDQZJKNTVBAU-UHFFFAOYSA-N
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Description

3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that combines the structural features of benzofuran and pyrazole. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Pyrazole derivatives are also significant in medicinal chemistry due to their diverse pharmacological activities . The combination of these two moieties in a single molecule makes this compound a compound of interest for various scientific research applications.

Biochemical Analysis

Biochemical Properties

3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase 4B (PDE4B), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . By inhibiting PDE4B, this compound can modulate cAMP signaling pathways, leading to various downstream effects on cellular functions.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by increasing reactive oxygen species (ROS) levels and activating caspase pathways . Additionally, it can inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), thereby modulating inflammatory responses . These effects highlight the potential of this compound as a therapeutic agent in cancer and inflammatory diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of PDE4B, which leads to increased cAMP levels and subsequent activation of protein kinase A (PKA) signaling pathways . This activation can result in changes in gene expression, enzyme activity, and cellular metabolism. Additionally, the compound’s pro-oxidative effects contribute to its ability to induce apoptosis in cancer cells by increasing ROS levels and activating caspase pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of PDE4B and persistent changes in cAMP signaling . Additionally, the compound’s pro-oxidative effects may become more pronounced over time, leading to increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PDE4B and modulate cAMP signaling without causing significant toxicity . At higher doses, the compound may induce toxic effects, such as excessive ROS production and apoptosis, which can be detrimental to normal cellular function . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound’s inhibition of PDE4B affects cAMP metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, its pro-oxidative effects can influence redox balance and oxidative stress pathways, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable .

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-15-7-10(8-16)13(14-15)12-6-9-4-2-3-5-11(9)17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJDQZJKNTVBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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